
Arginine Vasopressin Diacetate
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Overview
Description
Arginine vasopressin diacetate is a synthetic derivative of arginine vasopressin, a peptide hormone primarily involved in regulating water balance and blood pressure in the body. This compound is used in various medical and scientific applications due to its potent vasoconstrictive and antidiuretic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin diacetate typically involves the acetylation of arginine vasopressin. The process begins with the extraction of arginine vasopressin from natural sources or its synthesis through recombinant DNA technology. The peptide is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the amino groups.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for the production of arginine vasopressin, followed by purification and acetylation. The final product is then subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Arginine vasopressin diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Arginine vasopressin diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide modifications and reactions.
Biology: Employed in studies related to water balance, blood pressure regulation, and stress response.
Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
Arginine vasopressin diacetate exerts its effects by binding to specific receptors in the body, primarily the V1 and V2 receptors. The binding to V1 receptors leads to vasoconstriction, which increases blood pressure. The interaction with V2 receptors in the kidneys promotes water reabsorption, reducing urine output and increasing blood volume . These actions are mediated through the activation of intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and other secondary messengers .
Comparison with Similar Compounds
Desmopressin: A synthetic analogue of arginine vasopressin with a longer duration of action and primarily antidiuretic effects.
Terlipressin: Another analogue used for its vasoconstrictive properties, particularly in the treatment of variceal bleeding.
Lypressin: A natural peptide used in the treatment of diabetes insipidus.
Uniqueness: Arginine vasopressin diacetate is unique due to its dual vasoconstrictive and antidiuretic properties, making it versatile for various medical and research applications. Its acetylated form provides enhanced stability and bioavailability compared to its non-acetylated counterparts .
Biological Activity
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide synthesized in the hypothalamus and released from the posterior pituitary gland. Its primary physiological functions include regulating water reabsorption in the kidneys and modulating vascular tone. Arginine Vasopressin Diacetate, a synthetic form of AVP, has gained attention for its diverse biological activities beyond fluid balance, particularly in immune modulation and cardiovascular regulation.
AVP exerts its effects through three main G protein-coupled receptors: V1a, V1b, and V2. Each receptor mediates different physiological responses:
- V1a Receptors : Primarily found in vascular smooth muscle, they mediate vasoconstriction and increase blood pressure.
- V1b Receptors : Located in the anterior pituitary, they enhance adrenocorticotropic hormone (ACTH) secretion.
- V2 Receptors : Present in the renal collecting ducts, they facilitate water reabsorption by increasing aquaporin channels.
1. Immune Modulation
AVP plays a significant role in modulating immune responses. Research has shown that it stimulates the migration of monocytes and neutrophils, which are critical for innate immunity. The chemotactic response to AVP is concentration-dependent, with optimal effects observed in the micro to nanomolar range. Notably, pre-incubation with AVP can inhibit subsequent migration responses to other chemoattractants, suggesting a complex regulatory mechanism that could be important in conditions like septic shock .
Cell Type | Effect of AVP | Concentration Range |
---|---|---|
Monocytes | Increased migration | Micro to nanomolar |
Neutrophils | Increased migration | Nanomolar |
Oxygen Free Radicals | No significant release observed | - |
2. Cardiovascular Effects
AVP is recognized for its potent vasopressor effects, particularly in cases of vasodilatory shock where traditional catecholamines fail. Studies indicate that AVP administration leads to improved hemodynamic parameters without significantly increasing heart rate or myocardial oxygen demand .
Parameter | AVP Treatment | Norepinephrine Treatment |
---|---|---|
Mean Arterial Pressure | Increased | Variable |
Heart Rate | Lowered | Higher |
New-Onset Tachyarrhythmias | 8.3% incidence | 54.3% incidence |
3. Neuroendocrine Regulation
AVP influences the hypothalamic-pituitary-adrenal (HPA) axis by stimulating ACTH release, which subsequently affects cortisol levels. This interaction underscores its role in stress responses and fluid homeostasis .
Case Studies
- A study involving patients with catecholamine-resistant vasodilatory shock demonstrated that AVP infusion improved mean arterial pressure and reduced the need for norepinephrine while preserving gastrointestinal perfusion .
- In pediatric cardiac patients, AVP has been utilized effectively to manage hemodynamics post-surgery, highlighting its unique properties in this vulnerable population .
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Arginine Vasopressin Diacetate, and how can they be experimentally validated?
AVP Diacetate primarily acts via V1A, V1B, and V2 receptors to regulate water retention, blood pressure, and cellular growth. To validate these mechanisms, researchers can use receptor-binding assays (e.g., radioligand competition studies) and gene knockout models to isolate receptor-specific effects. For example, in vitro cell lines transfected with V2 receptors can quantify cAMP production post-exposure to AVP Diacetate . Physiological validation may involve measuring urine osmolality in animal models after controlled administration .
Q. What experimental designs are recommended for studying AVP Diacetate’s efficacy in treating diabetes insipidus?
Double-blind, randomized controlled trials (RCTs) with crossover designs are ideal for minimizing confounding variables. Key endpoints include urine output volume, serum sodium levels, and patient-reported symptom relief. Longitudinal data analysis using random-effects models (e.g., Laird-Ware models) can account for individual variability in response over time . Ensure inclusion criteria specify age and renal function to avoid hyponatremia risks, as seen in elderly populations .
Q. How should researchers address variability in AVP Diacetate pharmacokinetics across species?
Use species-specific dose-response curves and adjust for metabolic differences (e.g., hepatic clearance rates in rodents vs. humans). Pharmacokinetic studies should measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Cross-species comparisons require normalization to body surface area or allometric scaling .
Advanced Research Questions
Q. What statistical methods are suitable for resolving contradictions between in vitro and in vivo efficacy data for AVP Diacetate?
Contradictions often arise from differences in receptor density or metabolic pathways. Bayesian hierarchical modeling can integrate disparate datasets by weighting evidence based on study quality and sample size. Sensitivity analyses should test assumptions about bioavailability and tissue penetration. For example, discrepancies in antidiuretic effects may require re-evaluating in vitro assay conditions (e.g., pH, temperature) to better mimic in vivo environments .
Q. How can researchers optimize AVP Diacetate dosing regimens to mitigate hyponatremia risks in long-term studies?
Implement adaptive trial designs with frequent serum sodium monitoring. Machine learning algorithms (e.g., reinforcement learning) can predict individualized dosing thresholds using covariates like age, baseline sodium levels, and renal function. Retrospective analysis of adverse event databases (e.g., FAERS) may identify risk modifiers, such as concurrent diuretic use .
Q. What methodologies are critical for investigating AVP Diacetate’s role in cellular growth regulation?
Use transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling to identify downstream signaling pathways (e.g., mTOR or MAPK). Functional assays, such as scratch wound healing or proliferation assays, should include controls for osmotic stress. Co-administration with receptor antagonists (e.g., V1A antagonist SR49059) can isolate growth-specific effects .
Q. Methodological Guidance
Q. How should data from AVP Diacetate studies be standardized for meta-analysis?
Adopt the FAIR data principles: ensure datasets include raw pharmacokinetic parameters (e.g., Cmax, AUC), receptor-binding affinities, and adverse event rates. Use repositories like Dryad or Figshare for public access, citing datasets with DOIs . Convert units to SI standards (e.g., pmol/L for plasma concentrations) and report confidence intervals for effect sizes .
Q. What ethical considerations are paramount in human trials involving AVP Diacetate?
Protocols must address informed consent for vulnerable populations (e.g., elderly participants) and include stopping rules for severe hyponatremia (serum Na+ <125 mmol/L). IRB submissions should detail data safety monitoring boards (DSMBs) and justify exclusion criteria to avoid selection bias .
Q. Tables for Reference
Table 1: Key Receptor Affinities of AVP Diacetate
Receptor Subtype | Binding Affinity (nM) | Assay Type | Reference |
---|---|---|---|
V1A | 1.2 ± 0.3 | Radioligand | |
V2 | 0.8 ± 0.2 | cAMP Production |
Table 2: Common Confounders in AVP Diacetate Trials
Confounder | Mitigation Strategy |
---|---|
Age-related renal decline | Stratify analysis by eGFR thresholds |
Drug interactions | Exclude participants on diuretics/SSRIs |
Assay interference | Use sarcosine-free buffers |
Properties
CAS No. |
75499-44-4 |
---|---|
Molecular Formula |
C₅₀H₇₃N₁₅O₁₆S₂ |
Molecular Weight |
1204.34 |
Synonyms |
19-Amino-13-benzyl-7-(carbamoylmethyl)-4-[2-[[1-[(carbamoylmethyl)carbamoyl]-4-guanidinobutyl]carbamoyl]-1-pyrrolidinylcarbonyl]-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide Diacetate; 3-(Phen |
Origin of Product |
United States |
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